![molecular formula C11H21N3O B1613301 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine CAS No. 1015845-57-4](/img/structure/B1613301.png)
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine
Overview
Description
“N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine” is a chemical compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 1H-pyrazol-4-yl ring substituted with an ethyl group and a dimethyl group at the 1 and 3,5 positions, respectively. The 4 position of the pyrazole ring is linked to a methoxyethylamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 111.14500, a density of 1.16g/cm3, and a boiling point of 300.7ºC at 760mmHg .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including those related to N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine, have been synthesized and characterized extensively. The synthesis involves reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to a variety of compounds with potential for further functionalization. For instance, a study reported the synthesis, characterization, and crystallographic analysis of such derivatives, revealing their geometric and electronic structures, which are crucial for understanding their reactivity and potential applications in drug design and material science. The study confirmed the biological activity against breast cancer and microbes, indicating a strong relationship between structure and activity (Titi et al., 2020).
Biological Activities
Research on pyrazole derivatives also includes evaluating their cytotoxic properties against tumor cell lines. For example, compounds synthesized from the reaction of 3,5-dimethyl-1H-pyrazole with various amines showed pronounced cytotoxic activity, highlighting their potential as therapeutic agents. Such studies are pivotal for drug discovery, providing insights into the design of new anticancer drugs with enhanced efficacy and specificity (Kodadi et al., 2007).
Material Science Applications
In the realm of material science, pyrazole derivatives have been explored for their corrosion inhibition properties, showcasing their utility in protecting metals from corrosion. For instance, the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media has been studied, revealing high efficiency and providing valuable information for developing new corrosion inhibitors (Chetouani et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-methoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-5-14-10(3)11(9(2)13-14)8-12-6-7-15-4/h12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINVYRZRSLENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649166 | |
Record name | N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1015845-57-4 | |
Record name | N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.